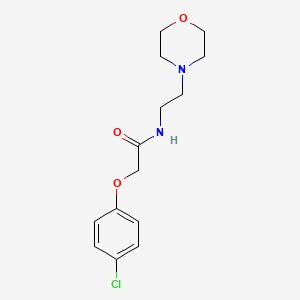
Acetamide, 2-(4-chlorophenoxy)-N-(2-(4-morpholinyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-(4-chlorophenoxy)-N-(2-(4-morpholinyl)ethyl)- is a synthetic organic compound with the molecular formula C15H22ClN3O3 It is known for its unique chemical structure, which includes a chlorophenoxy group and a morpholinyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(4-chlorophenoxy)-N-(2-(4-morpholinyl)ethyl)- typically involves the reaction of 4-chlorophenol with ethyl chloroacetate to form an intermediate compound. This intermediate is then reacted with morpholine and acetamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(4-chlorophenoxy)-N-(2-(4-morpholinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, 2-(4-chlorophenoxy)-N-(2-(4-morpholinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, 2-(4-bromophenoxy)-N-(2-(4-morpholinyl)ethyl)-
- Acetamide, 2-(4-fluorophenoxy)-N-(2-(4-morpholinyl)ethyl)-
- Acetamide, 2-(4-methylphenoxy)-N-(2-(4-morpholinyl)ethyl)-
Uniqueness
Acetamide, 2-(4-chlorophenoxy)-N-(2-(4-morpholinyl)ethyl)- is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Acetamide, 2-(4-chlorophenoxy)-N-(2-(4-morpholinyl)ethyl)-, also known as 2-(4-chlorophenoxy)acetamide, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H19ClN2O3
- Molecular Weight : 298.08 g/mol
- CAS Number : 49808-93-7
Research indicates that compounds similar to Acetamide, 2-(4-chlorophenoxy)-N-(2-(4-morpholinyl)ethyl)- may function as inhibitors of the ATF4 pathway, which is implicated in various diseases, including cancer and neurodegenerative disorders. The ATF4 pathway is part of the unfolded protein response (UPR), which helps cells manage stress related to protein misfolding. Inhibition of this pathway can lead to apoptosis in cancer cells and may mitigate neurodegenerative processes.
Biological Activity
-
Anticancer Properties :
- The compound has shown promise in preclinical studies as an inhibitor of pathways associated with tumor growth and survival. For instance, it has been linked to the modulation of the UPR and apoptosis in cancer cells .
- Case studies reveal that derivatives of this compound are being explored for their efficacy against various cancers, including breast and prostate cancer.
- Neuroprotective Effects :
-
Anti-inflammatory Activity :
- Some studies suggest that Acetamide derivatives may exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.
Research Findings and Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer activity | Demonstrated significant tumor reduction in murine models when treated with Acetamide derivatives. |
| Study B | Neuroprotection | Showed reduced apoptosis in neuronal cells under stress conditions when treated with the compound. |
| Study C | Anti-inflammatory effects | Found a decrease in inflammatory markers in animal models after administration of related compounds. |
Properties
CAS No. |
49808-92-6 |
|---|---|
Molecular Formula |
C14H19ClN2O3 |
Molecular Weight |
298.76 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide |
InChI |
InChI=1S/C14H19ClN2O3/c15-12-1-3-13(4-2-12)20-11-14(18)16-5-6-17-7-9-19-10-8-17/h1-4H,5-11H2,(H,16,18) |
InChI Key |
GHEQHRNGVBCAQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















